SN2 Reactivity: 1-Bromobutane vs. 1-Chlorobutane Rate Constant Comparison
In a direct kinetic study under identical conditions, 1-bromobutane exhibits a rate constant for SN2 reaction with sodium iodide in acetone that is over two orders of magnitude greater than that of 1-chlorobutane [1]. At 40°C, the rate constant (k) for 1-bromobutane is 50.9 (units not specified, but consistent across the study), compared to a k of 0.155 for 1-chlorobutane [1]. This difference highlights bromine's far superior leaving group ability relative to chlorine in this primary alkyl halide system [1].
| Evidence Dimension | SN2 Reaction Rate Constant (k) |
|---|---|
| Target Compound Data | 50.9 (at 40°C, in acetone) |
| Comparator Or Baseline | 1-Chlorobutane: 0.155 (at 40°C, in acetone) |
| Quantified Difference | 1-Bromobutane's rate constant is ~328 times greater than that of 1-chlorobutane. |
| Conditions | Substrate: 1-bromobutane or 1-chlorobutane; Nucleophile: sodium iodide; Solvent: acetone; Temperature: 40°C [1]. |
Why This Matters
For process chemists, a 328-fold increase in reaction rate directly translates to shorter cycle times, higher throughput, and the ability to operate under milder conditions, making 1-bromobutane the practical choice over 1-chlorobutane for most SN2 alkylations.
- [1] Chegg. (2020). Table 1. Experimental results of kinetic study of alkyl halides and sodium iodide. View Source
